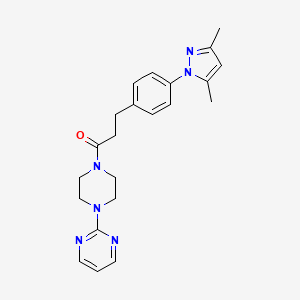

1-cyclohexyl-N-methylpyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole-4-carboxamides involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR and HRMS .Molecular Structure Analysis

The molecular structure of 1-cyclohexyl-N-methylpyrazole-4-carboxamide was confirmed by 1H NMR and HRMS analyses . The structure of similar pyrazole-4-carboxamides was also determined by X-ray diffraction .Chemical Reactions Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Applications De Recherche Scientifique

Heterocyclic Chemistry and Drug Discovery

Heterocyclization reactions involving derivatives of aminopyrazoles, including structures similar to 1-cyclohexyl-N-methylpyrazole-4-carboxamide, have shown significant promise in drug discovery. These reactions lead to the formation of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are of interest in medicinal chemistry due to their potential therapeutic properties. Such compounds are explored for their selective inhibitory effects on enzymes and their utility in cell proliferation assays, highlighting their potential as lead compounds in the development of new drugs (Rudenko et al., 2011).

Antimicrobial and Anticancer Agents

Research into derivatives of 1-cyclohexyl-N-methylpyrazole-4-carboxamide has also yielded compounds with significant antimicrobial and anticancer activities. Novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines and microbial pathogens, demonstrating the chemical versatility and biological relevance of these compounds in addressing critical health issues (Rahmouni et al., 2016).

Corrosion Inhibition

In the field of materials science, bipyrazoles, which share a core structural motif with 1-cyclohexyl-N-methylpyrazole-4-carboxamide, have been investigated for their corrosion inhibition properties. These studies are crucial for developing new materials that can withstand harsh chemical environments, potentially leading to advances in industrial processes and the longevity of metallic structures (Laarej et al., 2010).

Mosquito Repellent Development

Explorations into carboxamide derivatives have also led to the development of novel mosquito repellents with potential superiority over DEET, a commonly used active ingredient in insect repellents. This research is particularly relevant for public health, offering new strategies for controlling mosquito-borne diseases (Katritzky et al., 2010).

Mécanisme D'action

While specific studies on the mechanism of action of 1-cyclohexyl-N-methylpyrazole-4-carboxamide are not available, similar pyrazole-4-carboxamides have shown good inhibitory activity against certain fungi . The molecular docking results indicated that these compounds exhibited high affinity with certain proteins by H-bond and π – π stacking interactions, which may explain their activities .

Propriétés

IUPAC Name |

1-cyclohexyl-N-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-12-11(15)9-7-13-14(8-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRPQZCYAWRSMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN(N=C1)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclohexyl-N-methylpyrazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2810630.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2810634.png)

![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2810639.png)

![2-amino-4-(1,3-benzodioxol-5-yl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2810640.png)

![1-ethyl-6-(4-fluorobenzyl)-4-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2810641.png)

![2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2810644.png)

![4-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylbutanamide](/img/structure/B2810645.png)

![1-(2,3-Dimethylphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2810646.png)